molecular formula C12H12N2 B143146 1-Methyl-3,4-dihydropyrazino[1,2-a]indole CAS No. 138747-21-4

1-Methyl-3,4-dihydropyrazino[1,2-a]indole

Cat. No.: B143146
CAS No.: 138747-21-4
M. Wt: 184.24 g/mol
InChI Key: SXMBDHBEHYDIFD-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydropyrazino[1,2-a]indole is a tricyclic compound of significant interest in medicinal chemistry, belonging to the class of 3,4-dihydropyrazino[1,2-a]indoles (type A) that function as efficient pharmacophores . This scaffold is widely exploited in synthetic medicinal chemistry and has been associated with a spectrum of important biological activities . Researchers value this core structure for developing novel ligands for neurological targets. Pyrazino[1,2-a]indole derivatives have been investigated as partial agonists for the 5HT2C serotonin receptor, showing potential for treating neuropsychiatric disorders such as obsessive-compulsive disorder, panic anxiety, and depression . Other derivatives have been identified as potent and selective ligands for I2 imidazoline receptors, which are implicated in a variety of central nervous system (CNS) disorders . Furthermore, this indole-fused heterocycle demonstrates therapeutic potential beyond the CNS. Structural analogues have been studied for their anti-infectious properties, showing good antimicrobial activities against various bacterial and fungal strains . In oncology, closely related pyrazino[1,2-a]indol-1-one derivatives (type B) have been identified as novel antiproliferative agents and investigated as dual inhibitors of key cancer targets like EGFR and BRAFV600E, demonstrating potent cytotoxic activity . The synthetic accessibility of the pyrazino[1,2-a]indole nucleus allows for diverse functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3,4-dihydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-12-8-10-4-2-3-5-11(10)14(12)7-6-13-9/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBDHBEHYDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN2C1=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356601
Record name 1-methyl-3,4-dihydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138747-21-4
Record name 1-methyl-3,4-dihydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 3,4 Dihydropyrazino 1,2 a Indole and Its Derivatives

Strategies for Core Ring System Construction

The construction of the pyrazino[1,2-a]indole (B3349936) ring system is primarily achieved by cyclizing an indole (B1671886) precursor that has been functionalized at the C2 position with a group containing a nucleophile linked to the indole nitrogen atom. nih.govencyclopedia.pub This general approach has been realized through several distinct and powerful synthetic methodologies.

Cascade and domino reactions offer an efficient pathway to complex molecules like pyrazino[1,2-a]indoles from simple starting materials in a single operation, avoiding the isolation of intermediates. rsc.org These processes are characterized by a series of intramolecular reactions that proceed sequentially to build the target framework.

One notable example involves a domino N-H palladium-catalyzed/metal-free oxidative C-H bond activation sequence. nih.govnih.govresearchgate.net This approach has been utilized to construct heteroannulated indolopyrazines. The reaction sequence can be initiated by a palladium-catalyzed Buchwald-Hartwig amination, followed by an intramolecular oxidative cyclodehydrogenation to form the final polycyclic system. nih.govnih.govresearchgate.net While this specific example leads to a more complex derivative, the underlying principle of a domino sequence involving C-N bond formation and subsequent cyclization is a key strategy.

Another approach involves the intermolecular annulation of indazole aldehydes with propargylic amines, which proceeds under catalyst- and additive-free conditions to form pyrazinoindazoles, a related class of compounds. rsc.org This highlights the potential for cascade cyclizations initiated by the formation of an imine intermediate followed by intramolecular attack on the alkyne.

A further illustration of cascade reactions is the synthesis of indole polycycles through processes where multiple bonds are formed in a sequential manner within the same reaction vessel. rsc.org These strategies are highly valued for their efficiency and atom economy.

Metal catalysts play a crucial role in the synthesis of pyrazino[1,2-a]indole derivatives by activating specific functional groups and facilitating key bond-forming steps. Palladium, gold, and copper are among the most frequently employed metals in these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be a key step in the formation of the pyrazino[1,2-a]indole core. nih.govnih.gov A domino process involving a Pd-catalyzed Buchwald-Hartwig reaction followed by an intramolecular oxidative cyclodehydrogenation has been successfully applied to synthesize indolopyrazine analogues. nih.govnih.govresearchgate.net Another strategy involves a palladium-catalyzed reaction of vinyl bromides with diaziridinone, proceeding through a sequential aryl C-H activation and bisamination of a palladacycle intermediate to yield a variety of indole derivatives. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) complexes, are known for their ability to activate alkynes toward nucleophilic attack. nih.govepfl.ch This reactivity has been harnessed in the synthesis of pyrazino[1,2-a]indoles. For instance, a gold-catalyzed Pictet-Spengler reaction has been reported for the preparation of tetrahydropyrazinoindoles. nih.gov Additionally, gold catalysts can promote the cyclization of N-propargylamidolindoles to form pyrazinoindolones. nih.gov The mechanism involves the activation of the alkyne's triple bond by the gold catalyst, which is then attacked by a nucleophilic amide group. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for various organic transformations. A copper(I)-catalyzed atom-economic and selective hydroamination-cyclization of alkynyl-tethered quinazolinones has been developed to prepare indole-fused pyrazino[1,2-a]quinazolinones. nih.gov This method proceeds under mild conditions and demonstrates the utility of copper in facilitating intramolecular cyclizations onto alkynes.

Catalyst TypeKey ReactionExample ApplicationReference
PalladiumBuchwald-Hartwig Amination / C-H ActivationSynthesis of heteroannulated indolopyrazines nih.gov, nih.gov, researchgate.net
GoldAlkyne Activation / Pictet-SpenglerSynthesis of tetrahydropyrazinoindoles and pyrazinoindolones nih.gov
CopperHydroamination-CyclizationSynthesis of indole-fused pyrazino[1,2-a]quinazolinones nih.gov

Metal-free synthetic methods are gaining increasing attention due to their environmental and economic advantages. Several metal-free strategies have been developed for the synthesis of the pyrazino[1,2-a]indole scaffold.

One common approach involves the base-mediated intramolecular cyclization of appropriately substituted indole precursors. nih.gov For example, the cyclization of indolodinitrile compounds can be promoted by an alcoholate to form the pyrazine (B50134) ring. nih.govmdpi.com Similarly, sodium hydride (NaH) in dimethylformamide (DMF) has been used to effect the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. nih.govresearchgate.net

Another metal-free method is the Pictet-Spengler reaction, which can be catalyzed by Brønsted acids. For instance, the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, followed by the addition of a chiral silicon Lewis acid, can produce enantiomerically enriched 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles. nih.gov A variation of this reaction using hexafluoroisopropanol (HFIP) under microwave irradiation has been used to synthesize di-substituted pyrazinoindol-4-ones with excellent diastereoselectivity. nih.gov

Furthermore, a base-mediated ring opening of chiral aziridines with skatoles, followed by a BF₃-OEt₂ catalyzed Pictet-Spengler reaction, provides a pathway to 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with high stereoselectivity. nih.gov

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov The Ugi reaction, in particular, has been extensively used for the synthesis of heterocyclic scaffolds.

A notable application is the Ugi-azide four-component reaction, which has been employed to prepare N-substituted pyrazinoindoles featuring a tetrazole ring at the C1 position. nih.gov This reaction brings together an aldehyde, an amine, an isocyanide, and an azide (B81097) source to rapidly build molecular diversity. A related one-pot cascade Ugi condensation followed by N-annulation has been developed for the synthesis of pyrazino[1,2-a]indole derivatives under mild, metal- and acid-free conditions. researchgate.net This process involves the reaction of indole-2-carboxylic acid, isocyanides, phenacylamine hydrochloride, and various aromatic aldehydes. researchgate.net

Another Ugi-based strategy involves a sequential Ugi reaction followed by N-H alkylation to synthesize 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives. nih.gov This base-mediated, metal-free approach demonstrates the versatility of Ugi adducts as intermediates for subsequent cyclization reactions. nih.gov

MCR TypeComponentsProductReference
Ugi-azideAldehyde, Amine, Isocyanide, AzideC1-tetrazole substituted pyrazinoindoles nih.gov
Ugi condensation/N-annulationIndole-2-carboxylic acid, Isocyanide, Phenacylamine hydrochloride, AldehydePyrazino[1,2-a]indole derivatives researchgate.net
Ugi/N-alkylation(E)-cinnamaldehyde derivatives, 2-chloroaniline, Indole-2-carboxylic acid, Isocyanides1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides nih.gov

Precursor Compounds and Starting Materials

The synthesis of 1-methyl-3,4-dihydropyrazino[1,2-a]indole and its derivatives relies on a variety of readily accessible precursor compounds and starting materials. The choice of starting materials is dictated by the specific synthetic strategy being employed.

A common precursor is an indole ring that is substituted at the nitrogen atom with a side chain containing a nucleophilic group, and at the C2 position with an electrophilic group (or a group that can be converted into one). For example, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles are key starting materials for intramolecular cyclization reactions. nih.govencyclopedia.pub The substituent at the C2 position can be an aldehyde, ketone, imine, or nitrile, which can undergo cyclization with a nucleophile generated from the propargyl group. nih.govencyclopedia.pub

For Pictet-Spengler type reactions, 2-(1H-indol-1-yl)ethanamine and its derivatives are crucial precursors. nih.gov These compounds are condensed with aldehydes or ketoamides to initiate the cyclization process. Similarly, indole-2-carboxamides can serve as starting materials for the synthesis of pyrazino[1,2-a]indol-1-ones. nih.govresearchgate.net

In multi-component reactions, a wider array of simple starting materials are used. For the Ugi reaction, the key components typically include indole-2-carboxylic acid , various aldehydes , amines (such as phenacylamine hydrochloride), and isocyanides . researchgate.netnih.gov

For metal-catalyzed cross-coupling reactions, precursors such as 5-(2-bromophenyl)- nih.govnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine and various anilines are used in domino palladium-catalyzed syntheses of more complex heteroannulated indolopyrazines. nih.govresearchgate.net

Reaction Mechanisms and Intermediates

The formation of the this compound ring system proceeds through a variety of reaction mechanisms and involves several key intermediates.

In metal-catalyzed cyclizations , the mechanism is highly dependent on the metal used. For gold-catalyzed reactions involving alkynes, the initial step is the π-activation of the alkyne by the gold(I) catalyst. nih.gov This is followed by an intramolecular nucleophilic attack from a tethered group (e.g., an amide) onto the activated alkyne, leading to a 6-exo-dig cyclization. nih.gov Subsequent protodeauration regenerates the catalyst and yields the cyclized product.

In palladium-catalyzed domino reactions , a plausible mechanism involves an initial Buchwald-Hartwig C-N coupling to form an intermediate, which then undergoes an intramolecular oxidative C-H activation/C-N bond formation to complete the cyclization. nih.gov

The Pictet-Spengler reaction mechanism involves the initial formation of an iminium ion from the condensation of an amine (e.g., 2-(1H-indol-1-yl)ethanamine) and a carbonyl compound. This is followed by an intramolecular electrophilic substitution at the C3 position of the indole ring, leading to the formation of the new six-membered ring.

In Ugi multi-component reactions , the mechanism is thought to proceed through the initial formation of an α-adduct between the aldehyde, amine, and isocyanide. This intermediate is then trapped by the carboxylate of indole-2-carboxylic acid to form a bis-amide Ugi adduct. nih.gov In subsequent steps, this intermediate can undergo intramolecular cyclization, such as an N-H alkylation, to form the final pyrazino[1,2-a]indole product. nih.gov

A key intermediate in some synthetic routes is the 2-alkylideneindolenine . These are highly reactive species that can be generated in situ from 2-indolylmethyl acetates under basic conditions. They can then undergo a Michael-type addition with a nucleophile, such as an α-amino acid methyl ester, followed by intramolecular cyclization to yield 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. rsc.org

In Situ Generation of Reactive Species (e.g., Alkylideneindolenines)

A key strategy in the synthesis of pyrazino[1,2-a]indole derivatives involves the in situ generation of highly reactive and unstable intermediates known as 2-alkylideneindolenines (also referred to as 2-methide-2H-indoles). unicatt.itnih.gov These species are not isolated but are formed transiently within the reaction mixture, immediately undergoing further transformations.

The generation of these intermediates is typically achieved from readily available precursors such as 2-indolylmethyl acetates under basic conditions. unicatt.itnih.gov The base, for instance, potassium carbonate (K₂CO₃), facilitates the elimination of the acetate (B1210297) group, leading to the formation of the reactive exocyclic double bond characteristic of the alkylideneindolenine. unicatt.itnih.gov This transient species serves as a powerful electrophile, particularly for Michael-type additions. unicatt.itnih.gov The formation of these intermediates can be influenced by reaction conditions such as the choice of base and solvent. researchgate.net ESI-MS and IR multiple-photon dissociation (IRMPD) spectroscopy have been used to confirm that the reaction proceeds through a conjugate addition of a nucleophile to these in situ generated 2-alkylideneindolenines. researchgate.net

Nucleophilic Addition and Cyclization Pathways

Following the in situ generation of the 2-alkylideneindolenine intermediate, the synthetic sequence proceeds via a nucleophilic addition followed by an intramolecular cyclization to construct the pyrazine ring. unicatt.itnih.gov This cascade reaction is an efficient method for assembling the tricyclic pyrazino[1,2-a]indole core. nih.gov

One prominent pathway involves the reaction of 2-indolylmethyl acetates with α-amino acid methyl esters. unicatt.itnih.gov In this sequence, the amino group of the amino acid ester acts as the nucleophile, attacking the electrophilic alkylideneindolenine in a Michael-type addition. unicatt.itnih.gov This initial addition is followed by a spontaneous intramolecular cyclization, where the ester carbonyl is attacked by the indole nitrogen, to form the desired 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one ring system. unicatt.itnih.gov

For example, the reaction of indole-2-ylmethyl acetate with methyl L-phenylalaninate using K₂CO₃ in acetonitrile (B52724) at 120 °C yields 3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one. nih.gov However, side reactions can occur; the product itself can act as a nucleophile and react with another molecule of the alkylideneindolenine intermediate. nih.gov The choice of nucleophile and its steric properties can influence the reaction yield. unicatt.it

Table 1: Synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one Derivatives via Nucleophilic Addition/Cyclization
Indole PrecursorNucleophileConditionsProductYield (%)Reference
Indole-2-ylmethyl acetateMethyl L-phenylalaninateK₂CO₃, MeCN, 120 °C3-Benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one51 nih.gov

An alternative approach for synthesizing the saturated 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) core involves a multi-step process starting from a substituted indole. acs.orgnih.gov For instance, 2-(3-methyl-1H-indol-1-yl)ethylamine can be condensed with benzotriazole (B28993) and formaldehyde (B43269) to produce an intermediate, 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, in high yield (96%). acs.orgnih.gov The benzotriazolyl group in this intermediate is a versatile leaving group that can be displaced by a variety of nucleophiles. acs.orgdocumentsdelivered.com Subsequent reactions with nucleophiles like NaBH₄, NaCN, Grignard reagents, and silyl (B83357) enol ethers lead to a range of novel 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles in good to excellent yields (78-95%). acs.orgnih.govdocumentsdelivered.com

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of pyrazino[1,2-a]indoles is crucial, as the stereochemistry of substituents often plays a key role in their biological activity. Several strategies have been developed to control the formation of chiral centers within the pyrazinoindole framework.

One powerful method is the Pictet-Spengler reaction. nih.gov Ghorai et al. developed a synthesis for 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with excellent stereoselectivity (both de and ee >99%). nih.gov This method involves the base-mediated ring opening of a chiral aziridine with a skatole, followed by a Pictet-Spengler reaction catalyzed by BF₃-OEt₂. nih.gov

Another highly effective approach is the iso-Pictet–Spengler reaction. Leighton and colleagues demonstrated a highly enantioselective variant by condensing 2-(1H-indol-1-yl)ethanamine with various α-ketoamides. nih.gov The subsequent cyclization is promoted by a commercially available chiral silicon Lewis acid, affording 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles in good yields (55–90%) and with high enantioselectivity (86–96% ee). nih.gov

Table 2: Examples of Stereoselective Syntheses of Pyrazino[1,2-a]indole Derivatives
MethodKey Reagents/CatalystsProduct TypeStereoselectivityYield (%)Reference
Pictet-Spengler ReactionChiral aziridines, BF₃-OEt₂1,3-Disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles>99% de, >99% eeN/A nih.gov
iso-Pictet–Spengler Reactionα-Ketoamides, Chiral silicon Lewis acid1,1-Disubstituted-tetrahydropyrazino[1,2-a]indoles86-96% ee55-90 nih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 3,4 Dihydropyrazino 1,2 a Indole Analogues

Influence of Substituent Effects on Biological Activity

The introduction of various substituents onto the pyrazino[1,2-a]indole (B3349936) core has a profound impact on the biological activity of the resulting analogues. The nature, size, and electronic properties of these substituents can modulate the affinity and efficacy of the compounds for their respective biological targets.

For instance, in a series of analogues targeting the 5HT2C serotonin (B10506) receptor, the introduction of a methoxy (B1213986) group at the C10 position, combined with bulky, electron-withdrawing atoms on the indole's A-ring (positions C6, C7, C8, or C9), was found to be advantageous. The affinity for the 5HT2C receptor increased with the size of the halogen substituent, following the trend F < Me < Cl < Br. nih.gov This suggests that both electronic and steric factors play a key role in the interaction with this receptor.

Conversely, for antibacterial applications, substitutions on the pyrazine (B50134) nitrogen atom have been found to be detrimental to activity. nih.gov This indicates that an unsubstituted nitrogen may be a critical interaction point for the antibacterial mechanism of action. In the context of anticancer properties, studies on related pyrazinoindolones showed that the stereochemistry at the C3 position did not significantly influence cytotoxicity against breast cancer cell lines. nih.gov However, specific substitutions on the indole (B1671886) ring of pyrazinoindolones were well-tolerated and yielded compounds with potent anti-proliferative effects. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Pyrazino[1,2-a]indole Analogues
Scaffold/TargetPosition of SubstitutionFavorable SubstituentsUnfavorable SubstituentsObserved EffectReference
10-Methoxy-pyrazinoindole / 5HT2C ReceptorC6, C7, C8, or C9Bulky halogens (Br, Cl)Smaller halogens (F)Increased receptor affinity with larger, more electronegative substituents. nih.gov
Pyrazinoindole / Antibacterial ActivityPyrazine NitrogenNone (unsubstituted)Alkyl or other groupsSubstituents on the nitrogen atom were deleterious to activity. nih.gov
Pyrazinoindolone / Anticancer (Breast)C3Stereochemistry not significant-The stereochemistry at C3 did not have a major impact on cytotoxicity. nih.gov

Positional Effects of Functional Groups on the Pyrazinoindole Core

The specific position of a functional group on the pyrazino[1,2-a]indole scaffold is a critical determinant of biological activity. Even minor changes in the location of a substituent can lead to significant differences in pharmacological profiles.

Research has demonstrated the importance of the substitution pattern on the pyrazine ring. For example, when considering a methyl substituent, its placement at the C3 position was found to be more favorable than at the C4 position for achieving high affinity for the histamine (B1213489) H3 receptor. nih.gov This highlights a specific spatial requirement for effective interaction with this target.

Furthermore, the position of substituents on the indole portion of the molecule is equally important. As mentioned previously, for 5HT2C receptor ligands, placing bulky substituents on the A-ring (positions C6 through C9) resulted in the highest affinities. nih.gov This suggests that the region around the indole nucleus is involved in crucial binding interactions and that modulating its steric and electronic properties can optimize ligand binding. In other related heterocyclic systems, it has been observed that substitution at certain positions is generally more advantageous for biological activity than at others, reinforcing the principle that the positional arrangement of functional groups is a key element in drug design. mdpi.com

Identification of Key Pharmacophores and Structural Requirements

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the pyrazino[1,2-a]indole class of compounds, the core tricyclic structure itself is considered an efficient pharmacophore. nih.govnih.gov Specifically, the (3,4-dihydro)pyrazino[1,2-a]indole and the related (3,4-dihydro)-pyrazino[1,2-a]indol-1-one skeletons have been identified as privileged structures for targeting a variety of diseases. nih.gov

Key structural requirements for activity often include the degree of saturation in the pyrazine ring. Studies on analogous heterocyclic systems have shown that altering the oxidation state of this ring, for example, from a dihydropyrazine (B8608421) to a fully aromatic pyrazine or a fully reduced tetrahydropyrazine, can diminish or completely abolish biological activity. nih.gov This implies that the specific geometry and electronic nature of the dihydropyrazine ring are crucial components of the pharmacophore for certain targets.

The fused polycyclic nature of the scaffold is also a fundamental requirement, providing a rigid framework that correctly orients the necessary functional groups for interaction with a biological target. researchgate.net For some activities, the presence of specific functional groups at defined positions is non-negotiable. For instance, in a related series of 1,2-dihydropyrido[3,4-b]pyrazines, a 4-amino group and an aryl-containing substituent at the 6-position were found to be essential for antitumor activity. nih.gov

Scaffold Modifications and Analog Design

The pyrazino[1,2-a]indole scaffold serves as a versatile template for the design of new therapeutic agents. mdpi.com Its modification allows for the exploration of chemical space and the optimization of pharmacological properties. One common strategy involves the synthesis of analogues with different substitution patterns to probe the SAR, as discussed in the preceding sections.

Biological Activities and Mechanistic Investigations in in Vitro Systems

Anti-proliferative and Anti-cancer Activities

The core structure of dihydropyrazino[1,2-a]indole has been identified as an effective pharmacophore in the development of agents for a variety of diseases, including cancer. nih.gov Derivatives of this structure have been synthesized and evaluated for numerous biological activities, with a particular focus on anti-cancer properties. researchgate.netnih.gov

Aromatase Enzyme Inhibition

Currently, there is no publicly available scientific literature detailing the investigation of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole as an inhibitor of the aromatase enzyme. While other indole-based derivatives have been evaluated for this activity, specific data for this compound is not present in published research. bezmialem.edu.trnih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition

There is no available research data from in vitro studies concerning the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS).

Tubulin Polymerization Inhibition

Scientific studies on the effect of this compound on tubulin polymerization have not been reported in the available literature. While various indole (B1671886) derivatives are known to act as tubulin polymerization inhibitors, this specific compound has not been evaluated in this context. rsc.orgnih.govnih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Research into compounds with a similar core structure has identified a series of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinases. nih.govelsevierpure.comresearchgate.net These compounds, while structurally related to this compound, possess a dione (B5365651) functional group and were evaluated without the 1-methyl substitution.

A study synthesized and tested these derivatives for their antiproliferative activity against four human cancer cell lines and for their direct inhibitory potency against EGFR kinase. nih.govresearchgate.net Several compounds showed promising activity. For instance, compounds 23 and 33 from this series demonstrated potent inhibition of EGFR with IC₅₀ values of 0.08 µM and 0.09 µM, respectively, which were comparable to the reference drug doxorubicin. nih.govresearchgate.net Molecular docking analyses suggested these compounds fit well into the active site of the EGFR kinase. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione Derivatives

Compound EGFR IC₅₀ (µM)
23 0.08
33 0.09
Erlotinib (Reference) Not specified in study

Data sourced from Youssif, B.G.M., et al. (2020). nih.gov

BRAFV600E Inhibition

The same series of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives was also evaluated for inhibitory activity against the BRAFV600E mutant kinase, a key target in certain cancers. nih.govelsevierpure.comresearchgate.net The investigation revealed that these compounds could effectively inhibit BRAFV600E.

Compounds 23 and 33 were again highlighted as particularly effective, exhibiting IC₅₀ values of 0.1 µM and 0.29 µM, respectively. nih.govresearchgate.net These findings established the potential of the dihydropyrazino[1,2-a]indole-1,4-dione scaffold as a basis for developing dual inhibitors targeting both EGFR and BRAFV600E. nih.gov

Table 2: BRAFV600E Kinase Inhibitory Activity of Selected 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione Derivatives

Compound BRAFV600E IC₅₀ (µM)
23 0.1
33 0.29
Erlotinib (Reference) Not specified in study

Data sourced from Youssif, B.G.M., et al. (2020). nih.gov

Bcl-2 and Mcl-1 Protein Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins, particularly Myeloid cell leukemia 1 (Mcl-1), are crucial regulators of apoptosis and are significant targets in cancer therapy. nih.govnih.gov Research has led to the structure-guided design of potent small molecule Mcl-1 inhibitors built upon a closely related core structure: (R)-methyl-dihydropyrazinoindolone. nih.gov This core is an oxidized form (an indolone) of the this compound scaffold.

One such inhibitor, compound 26 , which features the (R)-methyl-dihydropyrazinoindolone core, was shown to bind to Mcl-1 with subnanomolar affinity. nih.gov X-ray crystallography revealed that the core structure fits into the binding cleft of the Mcl-1 protein. nih.gov These inhibitors function by disrupting the protein-protein interaction between Mcl-1 and pro-apoptotic proteins, thereby restoring the natural cell death pathway in cancer cells. nih.govnih.gov While these compounds are potent against Mcl-1, their activity against other Bcl-2 family members like Bcl-xL and Bcl-2 is significantly lower, indicating high selectivity. nih.gov

Table 3: Binding Affinity of a Representative (R)-methyl-dihydropyrazinoindolone-based Inhibitor

Target Protein Binding Affinity (Ki, nM)
Mcl-1 < 1 (Specific value not provided)
Bcl-2 > 1000
Bcl-xL > 1700

Data is qualitative based on descriptions of high potency and selectivity for Mcl-1 inhibitors with this core structure. nih.govnih.gov

Neuropsychiatric Receptor Modulation

The pyrazino[1,2-a]indole (B3349936) scaffold is a prominent core in compounds designed to interact with a multitude of biological targets, including key receptors in the central nervous system.

Serotonergic Receptor Interactions (e.g., 5HT₂C, 5HT₁A)

Derivatives of the pyrazino[1,2-a]indole structure have been identified as ligands for serotonin (B10506) receptors. Specifically, research into 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles led to their identification as 5-HT₂C receptor agonists. nih.gov Certain analogues within this series demonstrated a degree of selectivity for the 5-HT₂C receptor over other 5-HT₂ subtypes by an order of magnitude or more. nih.gov The pyrazino[1,2-a]indole structure has been a subject of interest for its potential as a serotonin antagonist, particularly targeting the 5-HT₂C receptor. researchgate.net

Compound ClassTarget ReceptorActivitySelectivity Noted
4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles5-HT₂CAgonist>10-fold vs. other 5-HT₂ subtypes

Melatonin (B1676174) Receptor Ligand Activity

Analogues of 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) have been synthesized and evaluated for their activity at melatonin receptors. Specific compounds from this series were identified as high-affinity, non-selective ligands for both MT₁ and MT₂ receptor subtypes. nih.gov These derivatives demonstrated competitive binding, indicating direct interaction with the receptor binding sites. nih.gov

Compound ClassTarget ReceptorsBinding Affinity (Ki)Activity Profile
1,2,3,4-tetrahydropyrazino[1,2-a]indole analogues (12b-c)MT₁ and MT₂7-11 nMNon-selective high-affinity ligand

Adenosine (B11128) Receptor Interactions

The broader class of 3,4-dihydropyrazino[1,2-a]indoles, to which this compound belongs, has been shown to be effective at adenosine receptors. While specific binding affinities and subtype selectivities for the 1-methyl derivative are not detailed in the reviewed literature, the activity of the core structure establishes it as a scaffold of interest for adenosine receptor modulation.

Anti-infectious Activities

The therapeutic potential of the tetrahydropyrazino[1,2-a]indole nucleus extends to anti-infectious applications, with studies demonstrating its efficacy against various bacterial pathogens.

Antibacterial Efficacy

A series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govsgkgdcvinukonda.ac.in These compounds exhibited a range of activity from mild to potent, with some derivatives showing significant efficacy against pathogenic strains. nih.govsgkgdcvinukonda.ac.in The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC), with values for the most potent compounds ranging from 3.75 to 60 µ g/disc . nih.govsgkgdcvinukonda.ac.in

The study tested these compounds against a panel of bacteria including Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, Streptomyces thermonitrificans, and Escherichia coli. nih.govsgkgdcvinukonda.ac.in Notably, derivatives with 4-fluorophenyl, 4-methylphenyl, and 4-nitrophenyl substitutions at the 1-position (compounds 4d-f) were found to have potent activity against all the tested bacterial strains. sgkgdcvinukonda.ac.in

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/disc)
Compound 4a (1-phenyl)P. aeruginosa3.75
Compound 4b (1-(4-bromophenyl))S. aureus7.50
Compound 4c (1-(3-chlorophenyl))S. thermonitrificans3.75
Compounds 4d-f (1-(4-fluorophenyl), 1-(4-methylphenyl), 1-(4-nitrophenyl))S. aureus7.50 - 15.00
S. typhi15.00 - 30.00
P. aeruginosa30.00 - 60.00
S. thermonitrificans7.50 - 15.00
E. coli30.00 - 60.00

Antifungal Efficacy

There are no available scientific studies investigating the in vitro antifungal efficacy of this compound. Research has been conducted on related compounds, such as substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which have shown activity against various fungal pathogens. nih.gov However, these findings cannot be directly attributed to this compound due to structural differences.

Antiviral Properties

Detailed investigations into the antiviral properties of this compound have not been reported in the scientific literature. While the broader class of indole derivatives has been a source of compounds with antiviral activity against various viruses, no specific data on the efficacy of this compound in in vitro systems has been published.

Other Investigated Biological Activities

A comprehensive review of available literature indicates that the following biological activities have not been investigated for this compound:

Auto-immune effects: There are no published studies on the effects of this compound in models of autoimmune disease.

Anti-arrhythmic activity: The potential for this compound to modulate cardiac rhythm has not been explored in any published research.

Anti-lipolytic properties: There is no available data concerning the influence of this compound on lipid metabolism or lipolysis.

Neuro- and Cardio-protective effects: Scientific investigations into any potential neuroprotective or cardioprotective benefits of this compound have not been documented.

Hepcidin Production Inhibition: The effect of this compound on the regulation of hepcidin, a key iron-regulatory hormone, has not been studied.

CYP11B2 Inhibition: There is no evidence in the literature to suggest that this compound has been evaluated as an inhibitor of the enzyme CYP11B2 (aldosterone synthase).

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

In the context of compounds structurally related to 1-Methyl-3,4-dihydropyrazino[1,2-a]indole, molecular docking studies have been employed to elucidate their potential as therapeutic agents. For instance, novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been designed and evaluated as dual inhibitors of EGFR and BRAFV600E, which are key targets in cancer therapy. nih.gov Molecular docking simulations of these compounds revealed potential binding modes within the active sites of these kinases. nih.gov Similarly, docking studies on other indole (B1671886) derivatives have been used to understand their interactions with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), providing a rationale for their anti-inflammatory activity. researchgate.net

The general procedure for such docking studies involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For a series of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, computational simulations were used to investigate their anticancer potential by observing their interactions with the K-Ras oncoprotein. thesciencein.orgthesciencein.org

The following table summarizes representative findings from molecular docking studies on related pyrazino[1,2-a]indole (B3349936) derivatives:

Compound ClassTarget ProteinKey Findings
2,3-dihydropyrazino[1,2-a]indole-1,4-dionesEGFR, BRAFV600EIdentified potential binding modes, guiding the design of dual inhibitors. nih.gov
Indole-hydrazone derivativesCOX-1, COX-2Showed high docking scores, correlating with observed anti-inflammatory activity. researchgate.net
1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamidesK-Ras oncoproteinDemonstrated strong binding affinities, suggesting potential as anticancer agents. thesciencein.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and thermodynamic properties.

For indole derivatives, DFT calculations have been utilized to study various molecular properties. For example, a theoretical and experimental study on ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate employed the B3LYP/6-31+G(d,p) level of theory to determine the optimal molecular shape, Mulliken atomic charges, and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. scispace.comcumhuriyet.edu.tr

Such calculations can also predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net Natural Bond Orbital (NBO) analysis, another quantum chemical tool, provides insights into intramolecular and intermolecular bonding and interactions between bonds. scispace.comcumhuriyet.edu.tr

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the knowledge of the three-dimensional structure of the biological target. This approach aims to design molecules that are complementary in shape and charge to the binding site of the target, leading to higher affinity and selectivity.

The design of novel pyrazino[1,2-a]indole derivatives often follows SBDD principles. For example, the development of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as dual EGFR and BRAFV600E inhibitors was rationally designed based on the structural requirements of the kinase binding sites. nih.gov The process typically involves:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Structure Determination: Obtaining the 3D structure of the target, usually through X-ray crystallography or NMR spectroscopy.

Lead Identification: Using computational methods like virtual screening and molecular docking to identify initial "hit" compounds.

Lead Optimization: Modifying the hit compounds to improve their binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

The pyrazino[1,2-a]indole scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity. nih.gov By applying SBDD, researchers can systematically modify this scaffold to develop potent and selective inhibitors for various therapeutic targets. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and identify the most favorable mechanism.

The synthesis of substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones has been described to proceed through a sequential reaction involving the in situ generation of a highly reactive 2-alkylideneindolenine intermediate. nih.govunicatt.itrsc.org This is followed by a Michael-type addition of an α-amino acid methyl ester and subsequent intramolecular cyclization. nih.govunicatt.itrsc.org While a detailed computational study on this specific reaction is not available, computational modeling could be employed to:

Calculate the activation energies for different possible reaction pathways.

Characterize the geometry and electronic structure of transition states and intermediates.

Understand the role of the base and solvent in the reaction mechanism.

For instance, computational studies on other cycloaddition reactions have successfully elucidated the regioselectivity and molecular mechanism, demonstrating the power of these methods in understanding complex organic transformations. mdpi.com A study on the interaction between a pyrazino[1,2-a]indole derivative and calf thymus DNA utilized computational techniques to understand the binding mechanism. researchgate.net

Metabolic Pathway Studies in Non Human Biological Systems

Tryptophan Metabolism and Indole (B1671886) Derivative Formation in Microbes

The indole ring, a core component of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole, is a well-known product of tryptophan metabolism by a variety of microorganisms, particularly those residing in the gut microbiota. Tryptophan, an essential amino acid, is not synthesized by animals and must be obtained from dietary sources. A significant portion of this dietary tryptophan is metabolized by intestinal microbes into a range of bioactive indole derivatives.

Microbial enzymes, such as tryptophanase, catalyze the conversion of tryptophan into indole, which can then be further transformed into other derivatives. These microbial metabolic pathways are crucial for producing signaling molecules that interact with the host. Key indole derivatives formed through microbial metabolism include indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). The production of these metabolites is species-specific, with different bacteria possessing distinct enzymatic capabilities. For instance, Clostridium sporogenes is known to produce IPA, while various Lactobacillus and Bacteroides species contribute to the pool of other indole derivatives.

The table below summarizes key microbial species and the indole derivatives they produce from tryptophan.

Microbial SpeciesIndole Derivative Produced
Escherichia coliIndole, Indole-3-acetic acid (IAA)
Clostridium sporogenesIndole-3-propionic acid (IPA)
Bacteroides thetaiotaomicronIndole-3-propionic acid (IPA)
Ruminococcus gnavusIndole-3-acetic acid (IAA)
Aspergillus niger5-hydroxy-tryptophan
Psilocybe coprophilaTryptamine, 3-methyl-indole

Biotransformation Pathways of Pyrazinoindole Scaffolds (excluding human clinical data)

The biotransformation of complex alkaloids, including those with pyrazinoindole scaffolds, is a key area of study in understanding how organisms process these compounds. Microorganisms, possessing a vast arsenal (B13267) of enzymes, are capable of performing a wide range of chemical modifications on such complex structures. These biotransformations are generally enzymatic reactions that can include oxidation, reduction, hydrolysis, and conjugation.

While specific biotransformation studies on this compound in microbial systems are limited, research on the metabolism of a related class of compounds, indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, provides significant insight into potential pathways. nih.gov In vitro studies using liver microsomes, a common non-human biological system used to model mammalian metabolism, have shown that the primary biotransformation routes for these complex heterocyclic structures are phase I metabolic reactions, specifically oxidation. nih.gov

The key enzymatic transformations observed for these related pyrazinoindole scaffolds include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule. This is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. For the pyrazinoquinazoline scaffold, hydroxylation was observed on the indole moiety. nih.gov

Hydration: The addition of a water molecule across a bond. This was another metabolic route identified for the pyrazinoquinazoline structure. nih.gov

Dihydroxylation: The addition of two hydroxyl groups, indicating multiple oxidation events on the parent molecule. nih.gov

These findings suggest that a primary biotransformation pathway for this compound in a non-human mammalian system would likely involve oxidation of the indole or pyrazino rings, potentially leading to hydroxylated metabolites.

Metabolite Identification in Biological Matrices (non-human)

The identification of metabolites in biological matrices such as plasma, urine, or bile is essential for characterizing the metabolic fate of a compound. Although studies detailing the metabolites of this compound in non-human biological matrices have not been prominently published, the analysis of related structures provides a predictive framework for its metabolic products.

In an in vitro metabolic study of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones using human liver microsomes, several metabolites were successfully identified using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). nih.gov This technique allows for the separation of compounds and their precise mass determination, enabling the identification of metabolic modifications.

The major metabolites identified for the related pyrazino[2,1-b]quinazoline-3,6-dione scaffold were products of oxidation. nih.gov The table below details the identified metabolites and the corresponding metabolic reactions.

Parent CompoundMetaboliteMetabolic Reaction
Fiscalin BM1Hydroxylation on the indole moiety
Fiscalin BM2Hydration
Chloro-derivativeM5Dihydroxylation (one on the indole moiety, one on the linker)

These results strongly suggest that if this compound were administered to a non-human mammalian model, such as a rat or dog, its metabolites could be identified in urine or plasma. The expected metabolites would likely include hydroxylated and potentially dihydroxylated versions of the parent compound, formed through phase I metabolism. The specific positions of these modifications would depend on the enzymatic accessibility of different sites on the molecule's rings.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

Future research into 1-Methyl-3,4-dihydropyrazino[1,2-a]indole should prioritize the development of more efficient, stereoselective, and environmentally friendly synthetic methodologies.

Asymmetric Synthesis: The presence of a stereocenter at the C1 position, introduced by the methyl group, makes the development of asymmetric synthetic routes a high priority. Enantioselective synthesis would allow for the isolation and biological evaluation of individual enantiomers, which is crucial as different stereoisomers of a compound often exhibit distinct pharmacological and toxicological profiles. Future efforts could explore chiral catalysts, chiral auxiliaries, or enzymatic resolutions to achieve high enantiomeric excess.

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of this compound. This includes the use of safer solvents, minimizing waste, and employing catalytic reactions to reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis (MAOS) is one such approach that could be explored to accelerate reaction times and improve yields.

Combinatorial Chemistry and Library Synthesis: To facilitate comprehensive structure-activity relationship (SAR) studies, the development of a synthetic route amenable to combinatorial chemistry would be highly beneficial. This would enable the rapid generation of a library of analogs with diverse substitutions on the indole (B1671886) and pyrazine (B50134) rings, allowing for a systematic exploration of the chemical space around the this compound scaffold.

Table 1: Potential Novel Synthetic Strategies for this compound

Synthetic StrategyDescriptionPotential Advantages
Asymmetric CatalysisUse of chiral metal catalysts or organocatalysts to control the stereochemistry at the C1 position.High enantioselectivity, catalytic turnover.
BiocatalysisEmployment of enzymes (e.g., ketoreductases) for stereoselective transformations.High specificity, mild reaction conditions, environmentally friendly.
Flow ChemistryContinuous synthesis in a microreactor system.Improved safety, scalability, and reproducibility.
Multi-component ReactionsCombining three or more reactants in a single step to build molecular complexity.High atom economy, reduced number of synthetic steps.

Exploration of Undiscovered Biological Targets

While the broader pyrazino[1,2-a]indole (B3349936) class has been associated with neuropsychiatric, anti-infectious, and anti-cancer properties, the specific biological targets of this compound remain largely unexplored. A systematic investigation into its pharmacological profile is a critical next step.

High-Throughput Screening (HTS): HTS campaigns against a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, could rapidly identify potential biological activities. This unbiased approach may reveal unexpected therapeutic applications for the compound.

Target-Based Screening: Based on the known activities of related pyrazino[1,2-a]indole derivatives, which have shown affinity for serotonin (B10506) (5-HT) receptors, a focused screening against a panel of neurotransmitter receptors is warranted. Additionally, given the prevalence of the indole nucleus in kinase inhibitors, screening against a kinome panel could be a fruitful avenue of investigation.

Phenotypic Screening: Cell-based phenotypic screening assays can identify compounds that induce a desired physiological effect without prior knowledge of the specific molecular target. This approach is particularly valuable for complex diseases such as cancer and neurodegenerative disorders, where multi-target engagement may be beneficial.

Table 2: Potential Biological Target Classes for this compound

Target ClassExamplesRationale
G-Protein Coupled Receptors (GPCRs)Serotonin, Dopamine, Adrenergic ReceptorsKnown activity of related pyrazino[1,2-a]indoles.
KinasesReceptor Tyrosine Kinases, Serine/Threonine KinasesThe indole scaffold is a common feature in kinase inhibitors.
Ion ChannelsSodium, Potassium, Calcium ChannelsPotential for activity in neurological disorders.
Nuclear ReceptorsEstrogen, Androgen ReceptorsPotential for applications in hormone-dependent cancers.

Advanced Computational Modeling Applications

In silico methods can significantly accelerate the drug discovery and development process for this compound by providing valuable insights into its physicochemical properties, potential biological targets, and binding interactions.

Molecular Docking and Virtual Screening: Molecular docking studies can be employed to predict the binding mode and affinity of this compound to the active sites of known and hypothetical biological targets. This can help prioritize experimental screening efforts and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been synthesized and tested, QSAR models can be developed to correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds and guide lead optimization.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its biological target, offering insights into the stability of the complex and the key residues involved in binding.

Table 3: Applications of Computational Modeling in the Study of this compound

Computational MethodApplicationPotential Outcome
Molecular DockingPrediction of binding poses and affinities to biological targets.Identification of high-priority targets for experimental validation.
QSARDevelopment of predictive models for biological activity.Guidance for the design of more potent analogs.
Molecular DynamicsSimulation of the dynamic behavior of the ligand-target complex.Understanding the stability and key interactions of the binding.
ADMET PredictionIn silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties.Early identification of potential liabilities and guidance for chemical modifications.

Integration of Multi-omics Data in Mechanistic Studies

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of data from various "omics" technologies will be invaluable. This systems biology approach can reveal the broader biological pathways and networks modulated by the compound.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in response to treatment with the compound, transcriptomics can identify the signaling pathways and cellular processes that are affected.

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications, providing a more direct link between the compound and its functional effects.

Metabolomics: Metabolomic profiling can reveal alterations in the cellular metabolome, offering insights into the metabolic pathways that are perturbed by the compound.

The integration of these multi-omics datasets can provide a holistic view of the cellular response to this compound, facilitating a deeper understanding of its mechanism of action and potentially identifying novel biomarkers for its activity.

Q & A

Q. What are the established synthetic routes for 1-Methyl-3,4-dihydropyrazino[1,2-a]indole and its derivatives?

The synthesis typically involves:

  • Step 1 : Condensation of 1H-indole-2-carboxylates with chloroacetonitrile in the presence of sodium hydride to form 1-cyanomethyl-indole-2-carboxylates (yields: 60–75%) .
  • Step 2 : Reductive cyclization using lithium aluminium hydride (LiAlH₄) in dry ethyl ether to yield 1,2,3,4-tetrahydropyrazinoindoles .
  • Step 3 : Oxidation with manganese dioxide (MnO₂) in toluene under reflux to obtain the final pyrazinoindole derivatives . Variations in substituents (e.g., methoxy groups) can modulate biological activity and physicochemical properties .

Q. How is structural characterization performed for pyrazinoindole derivatives?

Key techniques include:

  • 1H-NMR : For example, 7,8-dimethoxy-pyrazino[1,2-a]indole shows characteristic peaks at δ 4.00 (s, 3H, methoxy), 7.22–8.91 ppm (aromatic protons) .
  • 13C-NMR and HRMS : Used to confirm molecular weight and functional groups, as demonstrated in tetrahydrodiazepine derivatives .
  • Melting Point Analysis : Derivatives like 1h exhibit melting points of 156–158 °C, aiding in purity assessment .

Q. What initial biological screening approaches are used for pyrazinoindole compounds?

Antiproliferative activity is commonly tested against leukemia cell lines (e.g., HL-60) via MTT assays. Derivatives with substituents like methoxy groups show enhanced potency, with IC₅₀ values in the low micromolar range .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during pyrazinoindole synthesis?

Diastereoselective routes involve cyclopropane diesters reacting with nitrones to form pyrrolo[1,2-a]indoles. The choice of solvent (e.g., ether vs. THF) and temperature significantly impacts stereochemical outcomes . For example, tetrahydro-1,2-oxazines derived from nitrones yield highly selective intermediates .

Q. What factors contribute to yield discrepancies in reductive cyclization steps?

Variations in yields (e.g., 42% in one study vs. 51–71% in others) may arise from:

  • Catalyst Purity : LiAlH₄ must be anhydrous to avoid side reactions .
  • Reaction Time : Extended stirring (e.g., 18 hours) improves conversion but risks decomposition .
  • Workup Protocols : Careful quenching with ice and ethyl acetate extraction minimizes product loss .

Q. How are structure-activity relationships (SAR) optimized for antiproliferative pyrazinoindoles?

SAR studies focus on:

  • Substituent Position : 8-Methoxy derivatives exhibit superior activity compared to unsubstituted analogs, likely due to enhanced DNA intercalation .
  • Ring Saturation : 3,4-Dihydro forms (vs. fully aromatic) improve solubility without compromising binding affinity .
  • Hybrid Scaffolds : Incorporating diazepine or pyrrolo moieties (e.g., 2,3,4,5-tetrahydro-1H-diazepines) broadens activity spectra .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values may stem from:

  • Cell Line Variability : HL-60 vs. K562 leukemia cells differ in drug uptake mechanisms .
  • Assay Conditions : Varying serum concentrations or incubation times affect compound stability .
  • Batch Purity : Impurities >5% (e.g., from incomplete oxidation) can skew results .

Methodological Considerations

  • Synthetic Optimization : Replace MnO₂ with activated charcoal-supported catalysts to improve oxidation efficiency .
  • Analytical Validation : Use high-resolution LC-MS to detect trace byproducts in dihydro derivatives .
  • Biological Assays : Pair MTT assays with flow cytometry to distinguish cytostatic vs. cytotoxic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.